1-(3'-Chlorosulfonyl-4'-methoxyphenyl)-1-propanone
Overview
Description
2-Methoxy-5-propanoylbenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C10H11ClO4S. It is a sulfonyl chloride derivative commonly used in organic synthesis and as a precursor for the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-propanoylbenzene-1-sulfonyl chloride typically involves the sulfonylation of 2-Methoxy-5-propanoylbenzene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product .
Industrial Production Methods
In industrial settings, the production of 2-Methoxy-5-propanoylbenzene-1-sulfonyl chloride follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-propanoylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed
Major Products
Sulfonamides: Formed from nucleophilic substitution with amines.
Sulfonic Acids: Formed from oxidation reactions
Scientific Research Applications
2-Methoxy-5-propanoylbenzene-1-sulfonyl chloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis for the preparation of sulfonamides and sulfonic acids.
Biology: Used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: As a precursor in the synthesis of drugs with potential therapeutic applications.
Industry: Employed in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2-Methoxy-5-propanoylbenzene-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-acetylbenzene-1-sulfonyl chloride
- 2-Methoxy-5-benzoylbenzene-1-sulfonyl chloride
- 2-Methoxy-5-formylbenzene-1-sulfonyl chloride
Uniqueness
2-Methoxy-5-propanoylbenzene-1-sulfonyl chloride is unique due to its specific propanoyl group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in the synthesis of specific pharmaceuticals and specialty chemicals .
Properties
IUPAC Name |
2-methoxy-5-propanoylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c1-3-8(12)7-4-5-9(15-2)10(6-7)16(11,13)14/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZBXDNOPBGYTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640050 | |
Record name | 2-Methoxy-5-propanoylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932896-41-8 | |
Record name | 2-Methoxy-5-propanoylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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